REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=[O:2].[K+].[F:7][C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][N:9]=1.[OH2:15]>>[F:7][C:8]1[CH:13]=[C:12]([C:14]([OH:2])=[O:15])[CH:11]=[CH:10][N:9]=1 |f:0.1|
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Name
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|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
|
1.2 L
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
48 g
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Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 1 hr
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Duration
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1 h
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Type
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FILTRATION
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Details
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Insoluble material was filtered off with celite from the reaction solution
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to 200 ml, and 6N hydrochloric acid
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Type
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ADDITION
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Details
|
was added until the pH
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Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |